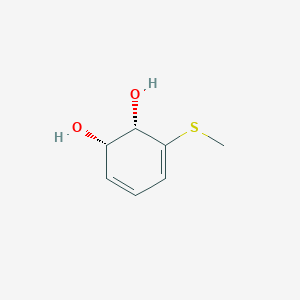
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with a methylsulfanyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the enzymatic transesterification of a precursor compound, such as (±)-trans-2-methoxycyclohexanol, using immobilized lipase as a catalyst . The reaction typically occurs in the presence of vinyl acetate and triethylamine in a solvent like cyclohexane.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes or chemical synthesis routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl groups can produce various esters or ethers.
Aplicaciones Científicas De Investigación
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, the hydroxyl groups may participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-methoxycyclohexanol: A precursor in the synthesis of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol.
Cyclohexane-1,2-diol: A structurally similar compound with hydroxyl groups but lacking the methylsulfanyl group.
Cyclohexa-3,5-diene-1,2-diol: Similar structure but without the methylsulfanyl substitution.
Uniqueness
The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
138769-97-8 |
|---|---|
Fórmula molecular |
C7H10O2S |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-5,7-9H,1H3/t5-,7-/m0/s1 |
Clave InChI |
DBLGHEPWIKOYJW-FSPLSTOPSA-N |
SMILES isomérico |
CSC1=CC=C[C@@H]([C@@H]1O)O |
SMILES canónico |
CSC1=CC=CC(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


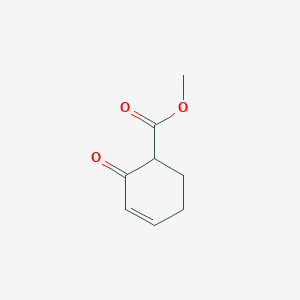


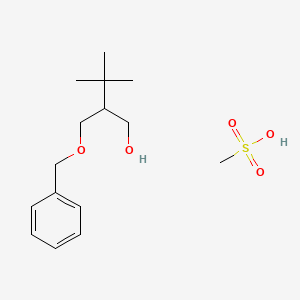
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
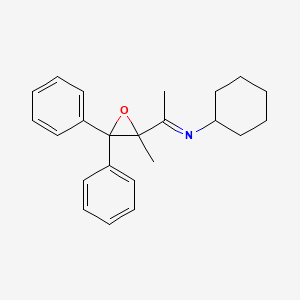
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)


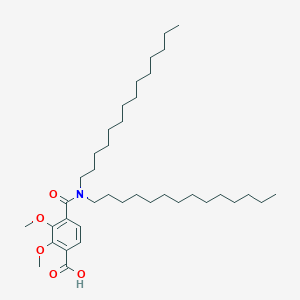


methanone](/img/structure/B14290381.png)
